1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol This compound is characterized by the presence of a chloro group, two hydroxyl groups, and a ketone functional group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(3,5-dihydroxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. The ketone group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(3,5-Dihydroxyphenyl)propan-2-one: Lacks the chloro group, resulting in different reactivity and biological activity.
1-Chloro-1-(3,5-diformylphenyl)propan-2-one: Contains formyl groups instead of hydroxyl groups, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-chloro-1-(3,5-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)9(10)6-2-7(12)4-8(13)3-6/h2-4,9,12-13H,1H3 |
InChI Key |
UXFYKTUERCXXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)O)O)Cl |
Origin of Product |
United States |
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